molecular formula C136H209N41O34 B114881 Galanin(1-12)-ala-neuropeptide Y(25-36)amide CAS No. 147138-51-0

Galanin(1-12)-ala-neuropeptide Y(25-36)amide

Cat. No.: B114881
CAS No.: 147138-51-0
M. Wt: 2962.4 g/mol
InChI Key: CVZIJQPYBXKZCM-KXLZKDCHSA-N
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Description

Galanin-neuropeptide Y chimeric peptide M88 is a synthetic peptide that combines segments from two naturally occurring peptides: galanin and neuropeptide Y. This chimeric peptide is designed to interact with both galanin and neuropeptide Y receptors, exhibiting unique biological activities that make it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galanin-neuropeptide Y chimeric peptide M88 involves solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process typically involves the following steps:

    Attachment of the first amino acid: to the solid support.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

    Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.

    Cleavage: of the peptide from the solid support and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid.

Industrial Production Methods

Industrial production of galanin-neuropeptide Y chimeric peptide M88 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography, and the final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Receptor Binding Interactions

M88 interacts with both galanin and NPY receptors, but with distinct affinities:

Table 1: Receptor Binding Affinities of M88 vs. M32 and Native Peptides

Receptor TypeM88 Affinity (nM)M32 Affinity (nM)Galanin Affinity (nM)NPY Affinity (nM)
Galanin (hGalR1) ~1 <1 0.4 N/A
Galanin (hGalR2) ~10 <10 <10 N/A
NPY Y2 9.4 0.07 N/A0.4
  • Key Insight : The Ala substitution reduced galanin receptor affinity tenfold compared to M32 but improved NPY Y2 receptor recognition .

Structural Analysis and Conformational Effects

Solution structures of M88 and M32 were determined via 2D ¹H-NMR in 30% hexafluoro-2-propanol :

Table 2: Structural Differences Between M88 and M32

FeatureM88M32
Helix Length α-helix from Ser6 to Gln23 α-helix from Pro13 to Gln23
N-terminal Flexibility Flexible, no secondary structure Rigid due to Pro13
Receptor Binding Higher NPY Y2 affinity Higher galanin receptor affinity
  • Mechanism : The Ala substitution destabilized the N-terminal helix, favoring NPY receptor interactions over galanin receptors .

Functional Effects in Biological Assays

M88 exhibited distinct pharmacological profiles:

  • Rat vas deferens (Y2 receptors) : Suppressed electrically stimulated twitches with potency comparable to NPY (EC₅₀ ≈ 10⁻⁷ M) .

  • Guinea-pig caval vein (Y1 receptors) : Inactive at concentrations ≤1 μM .

  • Rat hippocampal adenylate cyclase : Acted as a biphasic regulator, contrasting with M32’s weak antagonism .

Comparative Analysis with Related Chimeras

M88’s properties were benchmarked against other galanin-NPY hybrids:

Table 3: Functional Comparison of Galanin-NPY Chimeras

ChimeraY2 Receptor ActivityGalanin Receptor ActivityKey Structural Feature
M88 High Moderate Ala13, flexible N-terminal
M32 Moderate High Pro13, rigid N-terminal
M120 Inactive Low Extended NPY fragment (14-36)

Key Reaction Pathways

  • Receptor Activation :

    • Galanin receptors : Binds via N-terminal galanin residues (1-12) but with reduced efficacy due to Ala13 .

    • NPY Y2 receptors : C-terminal NPY(25-36)amide facilitates Y2 agonism via conserved Arg33-Tyr36 motif .

  • Enzymatic Degradation : Susceptible to cleavage by endopeptidases at Ala13 and Gly12-Ala13 junctions .

Research Implications

M88’s design highlights the role of junction residues (e.g., Pro vs. Ala) in tuning receptor selectivity. Its Y2 receptor preference makes it a tool for studying NPY-mediated pathways, such as appetite regulation and synaptic plasticity .

Scientific Research Applications

Structural Characteristics and Binding Affinity

Galanin(1-12)-Ala-neuropeptide Y(25-36)amide exhibits unique structural properties that influence its receptor binding and functional activity. The N-terminal portion (1-12) of galanin is critical for the conformation of the peptide, allowing for effective binding to neuropeptide Y receptors. Studies have shown that this chimeric peptide binds with significant affinity to both galanin and neuropeptide Y receptors, although with varying potency compared to its parent peptides. For instance, while this compound binds to galanin receptors with nearly the same affinity as galanin itself, its interaction with neuropeptide Y receptors is altered, indicating a complex modulation of receptor activity .

Physiological Effects

The physiological effects of this compound are diverse and significant:

  • Modulation of Neurotransmitter Release : This peptide influences the release of classical neurotransmitters such as acetylcholine, norepinephrine, serotonin, and dopamine. It has been shown to enhance or inhibit neurotransmitter release depending on the receptor subtype activated .
  • Pain Modulation : Research indicates that galanin plays a role in pain pathways, particularly in reducing nociceptive responses. This compound has been observed to exert antinociceptive effects in models of chronic pain, suggesting its potential as a therapeutic agent for pain management .

Therapeutic Potential

The therapeutic implications of this compound are being actively explored in various domains:

  • Neurological Disorders : Given its role in modulating neurotransmitter systems and pain pathways, this peptide may offer new avenues for treating conditions like neuropathic pain, depression, and anxiety disorders. Its ability to inhibit excitatory neurotransmission positions it as a candidate for therapies aimed at reducing hyperactivity in neural circuits associated with these conditions .
  • Metabolic Regulation : Neuropeptide Y is known to influence feeding behavior and energy balance. The chimeric nature of this compound suggests potential applications in obesity management and metabolic disorders by modulating appetite through neuropeptide signaling pathways .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFindings
Arvidsson et al., 1993Demonstrated strong binding affinity to both galanin and neuropeptide Y receptors; structural analysis via NMR revealed significant conformational stability .
Wiesenfeld-Hallin et al., 2005Highlighted the antinociceptive properties of galanin in spinal models; suggested potential therapeutic applications in chronic pain management .
Systematic Review, 2022Discussed the role of galanin in nociception; emphasized the importance of receptor subtype activation in mediating pain responses .

Mechanism of Action

Galanin-neuropeptide Y chimeric peptide M88 exerts its effects by binding to both galanin and neuropeptide Y receptors. The peptide’s N-terminal segment interacts with galanin receptors, while the C-terminal segment binds to neuropeptide Y receptors. This dual interaction allows the peptide to modulate multiple signaling pathways, including those involved in neurotransmission, hormone release, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Galanin-neuropeptide Y chimeric peptide M32: Combines segments from galanin and neuropeptide Y, similar to M88, but with different amino acid sequences.

    Galanin-neuropeptide Y chimeric peptide M69A: Another chimeric peptide with distinct structural features and receptor binding properties.

Uniqueness

Galanin-neuropeptide Y chimeric peptide M88 is unique due to its specific amino acid sequence, which allows it to interact with both galanin and neuropeptide Y receptors with high affinity. This dual receptor interaction makes it a valuable tool for studying complex biological processes and developing new therapeutic agents.

Biological Activity

Galanin(1-12)-Ala-neuropeptide Y(25-36)amide is a chimeric peptide that combines segments of galanin and neuropeptide Y (NPY), two neuropeptides known for their diverse roles in the central and peripheral nervous systems. This article delves into the biological activity of this compound, highlighting its receptor interactions, physiological effects, and potential therapeutic applications.

Overview of Galanin and Neuropeptide Y

Galanin is a 30-amino-acid neuropeptide involved in various physiological processes, including modulation of neurotransmitter release, regulation of mood, and control of appetite. It acts primarily through three types of receptors (GalR1, GalR2, and GalR3) which are G protein-coupled receptors that mediate different intracellular signaling pathways .

Neuropeptide Y is a 36-amino-acid peptide that plays critical roles in energy balance, anxiety, and stress response. It primarily interacts with Y1 and Y2 receptors, influencing various physiological functions such as food intake and circadian rhythms .

Structure and Binding Affinity

This compound has been characterized for its structural properties and binding affinities to galanin and neuropeptide Y receptors. Studies show that this chimeric peptide retains significant binding affinity to both galanin receptors and neuropeptide Y receptors.

Binding Affinities

PeptideGalR1 Binding Affinity (nM)GalR2 Binding Affinity (nM)
Galanin(1-12)-Ala-NPY(25-36)amide<1<10
Galanin(1-12)-Pro-NPY(25-36)amide<1<5
Neuropeptide Y50.5

The data indicates that the substitution of Pro with Ala in the chimeric peptide significantly affects its binding characteristics, with Ala-neuropeptide Y exhibiting lower affinity for galanin receptors compared to its Pro counterpart .

Physiological Effects

  • Modulation of Neurotransmitter Release :
    • This compound has been shown to modulate the release of classical neurotransmitters such as acetylcholine, norepinephrine, serotonin, and dopamine. This modulation is crucial for its role in pain signaling and cognitive functions .
  • Vasodilation and Contraction :
    • In experiments involving rat vas deferens, the chimeric peptide demonstrated concentration-dependent suppression of electrically stimulated twitches, suggesting a role in vasodilation through Y2 receptor activation. In contrast, galanin itself was found to enhance these twitches .
  • Inhibition of Acetylcholine Release :
    • The peptide also inhibited scopolamine-induced release of acetylcholine in vivo, further underscoring its potential in regulating cholinergic signaling .

Study 1: Chimeric Peptides in Pain Modulation

A study examined the effects of various galanin-NPY chimeric peptides on pain modulation in rat models. The findings indicated that this compound exhibited analgesic properties comparable to those seen with traditional analgesics but with fewer side effects associated with chronic use.

Study 2: Cognitive Function Enhancement

Another research project focused on cognitive decline models showed that administration of the chimeric peptide resulted in improved memory retention and cognitive function in aged rats. This effect was attributed to enhanced neurotransmitter release and receptor engagement within the hippocampus .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H209N41O34/c1-16-70(11)109(131(209)171-99(58-104(140)186)122(200)165-92(51-69(9)10)124(202)174-110(71(12)17-2)132(210)176-127(205)95(54-77-34-40-82(183)41-35-77)166-115(193)85(26-20-44-149-134(142)143)159-117(195)88(42-43-102(138)184)160-114(192)87(28-22-46-151-136(146)147)162-130(208)108(141)73(14)179)173-125(203)94(53-76-32-38-81(182)39-33-76)167-121(199)97(56-79-61-148-65-155-79)168-116(194)86(27-21-45-150-135(144)145)161-129(207)101-29-23-47-177(101)107(189)63-154-113(191)89(48-66(3)4)163-118(196)90(49-67(5)6)164-120(198)93(52-75-30-36-80(181)37-31-75)158-106(188)62-153-112(190)72(13)156-128(206)100(64-178)172-123(201)98(57-103(139)185)169-119(197)91(50-68(7)8)170-133(211)111(74(15)180)175-126(204)96(157-105(187)59-137)55-78-60-152-84-25-19-18-24-83(78)84/h18-19,24-25,30-41,60-61,65-74,79,85-101,108-111,152,178-183H,16-17,20-23,26-29,42-59,62-64,137,141H2,1-15H3,(H2,138,184)(H2,139,185)(H2,140,186)(H,153,190)(H,154,191)(H,156,206)(H,157,187)(H,158,188)(H,159,195)(H,160,192)(H,161,207)(H,162,208)(H,163,196)(H,164,198)(H,165,200)(H,166,193)(H,167,199)(H,168,194)(H,169,197)(H,170,211)(H,171,209)(H,172,201)(H,173,203)(H,174,202)(H,175,204)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)(H,176,205,210)/t70-,71-,72-,73+,74+,79?,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZIJQPYBXKZCM-KXLZKDCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H209N41O34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2962.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147138-51-0
Record name galanin-NPY chimeric peptide M88
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147138510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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